molecular formula C32H30Cl2N6O2 B10796805 N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;dihydrochloride

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;dihydrochloride

Cat. No.: B10796805
M. Wt: 601.5 g/mol
InChI Key: ASVCJNSPDDRTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BPH-1358 involves several steps, including the formation of its core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for BPH-1358 are also not widely available, but it is typically produced in specialized laboratories under controlled conditions to ensure high purity and efficacy .

Chemical Reactions Analysis

BPH-1358 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: BPH-1358 can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Mechanism of Action

BPH-1358 exerts its effects by inhibiting the activity of farnesyl diphosphate synthase and undecaprenyl diphosphate synthase. These enzymes are involved in the biosynthesis of isoprenoids, which are essential components of bacterial cell walls . By inhibiting these enzymes, BPH-1358 disrupts the synthesis of the bacterial cell wall, leading to cell death. The compound has shown strong synergistic activity with methicillin in methicillin-resistant Staphylococcus aureus strains, indicating its potential to restore drug sensitivity in resistant bacteria .

Properties

Molecular Formula

C32H30Cl2N6O2

Molecular Weight

601.5 g/mol

IUPAC Name

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;dihydrochloride

InChI

InChI=1S/C32H28N6O2.2ClH/c39-31(37-27-5-1-3-25(19-27)29-33-15-16-34-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)32(40)38-28-6-2-4-26(20-28)30-35-17-18-36-30;;/h1-14,19-20H,15-18H2,(H,33,34)(H,35,36)(H,37,39)(H,38,40);2*1H

InChI Key

ASVCJNSPDDRTOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6.Cl.Cl

Origin of Product

United States

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